

CRT0063465: A Dual Ligand of PGK1 and DJ-1 Modulating Telomere Biology

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Compound of Interest		
Compound Name:	CRT0063465	
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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of the pyrazolopyrimidine compound, CRT0063465, and its role as a direct ligand for two critical cellular proteins: the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1. Through its interaction with these targets, CRT0063465 exerts significant influence over the shelterin complex and telomere length regulation, highlighting a novel nexus between cellular metabolism, stress response, and telomere biology. This document details the quantitative binding characteristics of CRT0063465, provides in-depth experimental protocols for the validation of its targets, and illustrates the implicated signaling pathways.

Introduction

Telomere attrition and metabolic dysfunction are established hallmarks of cellular aging and are implicated in a range of age-related diseases, including cancer. The discovery of small molecules that can modulate the intricate signaling pathways governing these processes presents a promising avenue for therapeutic intervention. **CRT0063465**, a novel pyrazolopyrimidine, emerged from cell-based screens aimed at identifying modulators of telomere signaling. Subsequent research has revealed its unique ability to bind to both PGK1 and DJ-1, unveiling a previously unknown interaction between these two proteins and their



collective impact on the shelterin complex, a critical component of telomere protection. This guide serves to consolidate the current understanding of **CRT0063465**'s mechanism of action for the scientific community.

Quantitative Data Summary

The interaction of **CRT0063465** with its protein targets has been characterized using various biophysical techniques. The following tables summarize the key quantitative data regarding the binding affinities.

Table 1: Binding Affinity of CRT0063465 for Human PGK1

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	24 μΜ	Surface Plasmon Resonance (SPR)	[1]

Table 2: Evidence of CRT0063465 Interaction with Human DJ-1

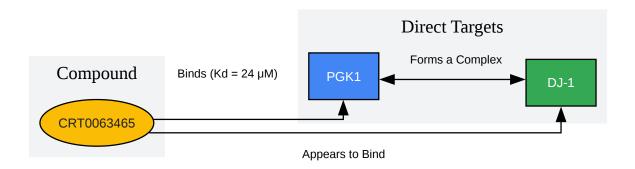
Evidence Type	Observation	Method	Reference
Target Deconvolution	Identification of DJ-1 as a target	Photoaffinity Labeling	[2][3]
Complex Formation	CRT0063465 promotes the interaction between PGK1 and DJ-1	Co- Immunoprecipitation	[4]

Note: A quantitative binding affinity (Kd) for the interaction between **CRT0063465** and DJ-1 has not been reported in the primary literature. Co-crystallization attempts with DJ-1 were unsuccessful.[1]

Signaling and Interaction Pathways

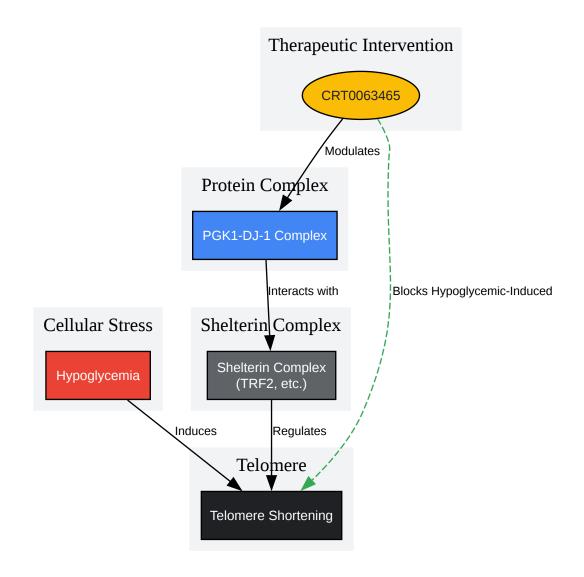
CRT0063465 modulates the interaction between PGK1, DJ-1, and the shelterin complex, ultimately impacting telomere length. The following diagrams illustrate these relationships.





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Direct binding targets of CRT0063465.



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Proposed signaling pathway of CRT0063465.

Experimental Protocols

The following are detailed methodologies for the key experiments that established **CRT0063465** as a ligand for PGK1 and DJ-1.

Surface Plasmon Resonance (SPR) for PGK1 Binding

This protocol was adapted from the methods described in the primary literature to determine the binding affinity of **CRT0063465** to PGK1.[1]

Objective: To quantitatively measure the binding kinetics and affinity of **CRT0063465** to purified human PGK1.

Materials:

- Biacore T200 instrument (or equivalent)
- CM5 sensor chip
- Human recombinant PGK1 protein
- CRT0063465
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- DMSO

Procedure:

• Immobilization of PGK1: a. Equilibrate the CM5 sensor chip with running buffer. b. Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject purified PGK1 (e.g., at 10 μg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level. d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. e. A reference flow cell should be prepared similarly but without the injection of PGK1.



- Binding Analysis: a. Prepare a dilution series of CRT0063465 in running buffer with a constant percentage of DMSO (e.g., 1%). b. Inject the CRT0063465 solutions over the PGK1-immobilized and reference flow cells at a constant flow rate (e.g., 30 μL/min). c. Monitor the association and dissociation phases. d. Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
- Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct
 for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding
 model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka),
 dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Photoaffinity Labeling for DJ-1 Target Identification

This protocol outlines the general workflow for identifying protein targets of a small molecule using a photoaffinity probe, as was done to identify DJ-1 as a target of the **CRT0063465** pyrazolopyrimidine series.[2][3]

Objective: To covalently crosslink a photoactivatable analog of **CRT0063465** to its interacting proteins in a cellular context for subsequent identification by mass spectrometry.

Materials:

- A photoaffinity probe analog of CRT0063465 (containing a photoreactive group like a diazirine and a clickable handle like an alkyne).
- Human cell line (e.g., HCT116).
- Cell culture reagents.
- UV irradiation source (e.g., 365 nm).
- Lysis buffer.
- Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligands).
- Streptavidin beads.
- Reagents for SDS-PAGE and mass spectrometry.



Procedure:

- Probe Treatment and UV Crosslinking: a. Culture cells to the desired confluency. b. Treat the
 cells with the photoaffinity probe for a specified time. Include a control group treated with an
 excess of the parent compound (CRT0063465) to demonstrate competitive binding. c. Wash
 the cells to remove the unbound probe. d. Irradiate the cells with UV light to induce covalent
 crosslinking of the probe to its binding partners.
- Cell Lysis and Click Chemistry: a. Lyse the cells and harvest the protein lysate. b. Perform a click reaction by adding biotin-azide and the necessary catalysts to the lysate to attach a biotin tag to the probe-crosslinked proteins.
- Enrichment and Identification: a. Incubate the biotin-labeled lysate with streptavidin beads to enrich for the probe-bound proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins from the beads. d. Separate the eluted proteins by SDS-PAGE. e. Excise protein bands of interest and subject them to in-gel digestion (e.g., with trypsin). f. Analyze the resulting peptides by LC-MS/MS to identify the proteins. DJ-1 would be identified as a protein significantly enriched in the probe-treated sample compared to the control.

Co-Immunoprecipitation of PGK1 and DJ-1

This protocol describes the method used to confirm the interaction between endogenous PGK1 and DJ-1 in a cellular context.[4][5]

Objective: To demonstrate the in-cellulo interaction between PGK1 and DJ-1 and to assess the effect of **CRT0063465** on this interaction.

Materials:

- Human cell line (e.g., HCT116).
- CRT0063465.
- Lysis buffer (non-denaturing, e.g., containing 0.1% Tween-20).
- Antibodies against PGK1 and DJ-1 for immunoprecipitation and western blotting.



- Protein A/G magnetic beads (e.g., Dynabeads).
- Wash buffers.
- SDS-PAGE and western blotting reagents.

Procedure:

- Cell Treatment and Lysis: a. Treat cells with either vehicle (DMSO) or CRT0063465 for the
 desired time. b. Wash cells with cold PBS and lyse in non-denaturing lysis buffer containing
 protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation.
- Immunoprecipitation: a. Pre-clear the lysates by incubating with magnetic beads. b. Incubate a portion of the pre-cleared lysate with an antibody against PGK1 or DJ-1 overnight at 4°C. A negative control with a non-specific IgG is crucial. c. Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes. d. Wash the beads several times with wash buffer to remove non-specific binders.
- Elution and Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with antibodies against the reciprocal protein (e.g., if PGK1 was immunoprecipitated, blot for DJ-1, and vice versa). d. Analyze the results to confirm the co-immunoprecipitation of the two proteins. The effect of CRT0063465 on the amount of co-precipitated protein can also be quantified.

Conclusion

CRT0063465 represents a significant chemical tool for probing the intersection of cellular metabolism, oxidative stress response, and telomere maintenance. Its dual targeting of PGK1 and DJ-1 and the subsequent modulation of the PGK1-DJ-1 complex provide a novel mechanism for influencing the shelterin complex and protecting against telomere shortening under conditions of metabolic stress. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate this pathway and develop novel therapeutics targeting the vulnerabilities of cellular aging and cancer.



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